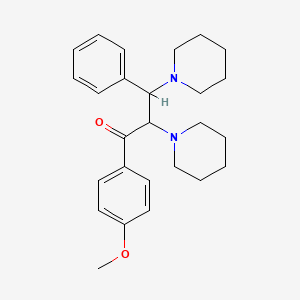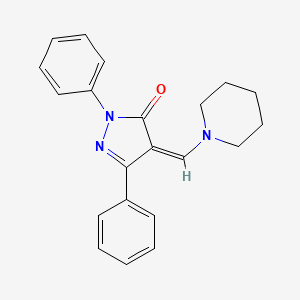
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound is characterized by a pyrazoline ring substituted with phenyl groups and a piperidinomethylene moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one typically involves the reaction of chalcones with hydrazine derivatives. One common method is the cyclization of 1,3-diphenyl-2-propen-1-one with piperidine and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards for efficiency and safety.
化学反応の分析
Types of Reactions
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the piperidinomethylene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazolines, pyrazoles, and various functionalized derivatives that can be further explored for their chemical and biological properties .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of materials with specific optical and electronic properties
作用機序
The mechanism of action of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 1,3-Diphenyl-4-azafluorene
- 1,3-Diphenyl-2-azafluorene
- 3-alkyl-2,4,6-triphenylpyridines
Uniqueness
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one stands out due to its unique combination of a pyrazoline ring with a piperidinomethylene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
5272-54-8 |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC名 |
(4Z)-2,5-diphenyl-4-(piperidin-1-ylmethylidene)pyrazol-3-one |
InChI |
InChI=1S/C21H21N3O/c25-21-19(16-23-14-8-3-9-15-23)20(17-10-4-1-5-11-17)22-24(21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16- |
InChIキー |
LIHHMCZSEMOCLV-MNDPQUGUSA-N |
異性体SMILES |
C1CCN(CC1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCN(CC1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


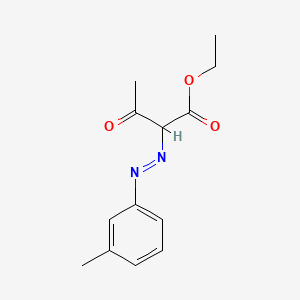

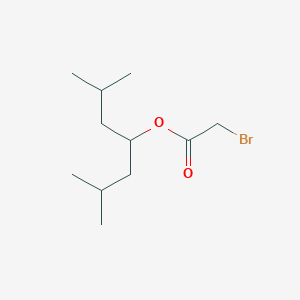
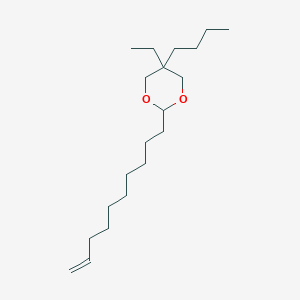
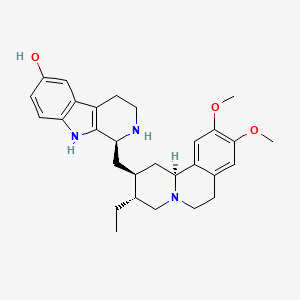
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
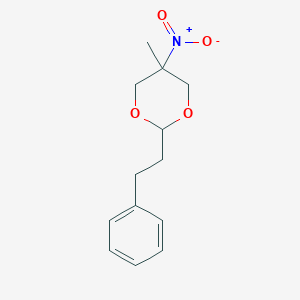

![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
